(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid
CAS No.: 42399-48-4
Cat. No.: VC21217679
Molecular Formula: C16H17NO4S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42399-48-4 |
|---|---|
| Molecular Formula | C16H17NO4S |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20)/t14-,15+/m1/s1 |
| Standard InChI Key | KHQWPNQLSKDWAR-CABCVRRESA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)SC2=CC=CC=C2N |
| SMILES | COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N |
| Canonical SMILES | COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N |
Introduction
Chemical Structure and Properties
Molecular Structure
(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid possesses a complex structure featuring multiple functional groups. The compound contains a lactic acid backbone (a hydroxy acid) substituted with a thioether linkage to an o-aminophenyl group and a p-methoxyphenyl group. This arrangement creates a molecule with multiple reactive sites and interesting three-dimensional characteristics.
The molecule contains two aromatic rings: one bearing an amino group at the ortho position (o-aminophenyl) connected via a sulfur atom, and another bearing a methoxy group at the para position (p-methoxyphenyl). These aromatic substituents contribute to the compound's UV absorption properties and potential for π-π interactions with other aromatic systems.
Stereochemistry
The stereochemical notation (S-(R*,R*)) indicates the absolute and relative configuration at the chiral centers. The "S" designation refers to the absolute configuration at the α-carbon of the lactic acid moiety, while the "R*,R*" notation indicates the relative configuration of the two chiral centers within the molecule. This stereochemistry is crucial for understanding the compound's three-dimensional structure and potential biological activity.
Physical and Chemical Properties
The key physical and chemical properties of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid are summarized in Table 1.
Table 1: Physical and Chemical Properties of (S-(R,R))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid**
| Property | Value |
|---|---|
| CAS Number | 42399-48-4 |
| Molecular Formula | C16H17NO4S |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoic acid |
| Physical State | Solid (inferred based on similar compounds) |
| Functional Groups | Carboxylic acid, hydroxyl, thioether, amino, methoxy |
| Standard InChI | InChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20)/t14-,15+/m1/s1 |
| Standard InChIKey | KHQWPNQLSKDWAR-CABCVRRESA-N |
The compound features multiple functional groups that contribute to its chemical properties:
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A carboxylic acid group that can participate in acid-base reactions and esterification
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A hydroxyl group capable of hydrogen bonding and undergoing oxidation reactions
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A thioether (sulfide) linkage that can be oxidized to sulfoxides and sulfones
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An aromatic amino group that can undergo diazotization and other amine reactions
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A methoxy group attached to an aromatic ring that contributes to electron density
Synthesis and Characterization
Characterization Techniques
Characterization of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid typically employs several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR for proton environments and coupling patterns
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13C NMR for carbon environments
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2D techniques (COSY, HSQC, HMBC) for structural confirmation
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Mass Spectrometry (MS):
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Determination of molecular weight
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Fragmentation pattern analysis
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High-resolution MS for molecular formula confirmation
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Infrared Spectroscopy (IR):
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Identification of functional groups (carboxylic acid, hydroxyl, aromatic)
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Confirmation of specific structural features
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X-ray Crystallography:
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Definitive determination of three-dimensional structure
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Confirmation of absolute stereochemistry
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Comparison with Related Compounds
Structural Analogs
The compound (R-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid (CAS No.: 42399-55-3) represents a closely related stereoisomer of the target compound. This R isomer differs in its stereochemical configuration but maintains the same molecular formula (C16H17NO4S) and molecular weight (319.4 g/mol).
The difference in stereochemistry between these isomers is significant as it can lead to:
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Different three-dimensional arrangements
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Altered physical properties
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Distinct chemical reactivity patterns
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Potentially different biological activities
Other related compounds include various substituted phenyllactic acids which share the basic α-hydroxy acid structure but differ in their substituents.
Structure-Property Relationships
The structure of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid contributes to several important properties:
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The aromatic rings provide rigidity and potential for π-stacking interactions
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The thioether linkage offers a unique bond angle and electronic properties
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The amino group can participate in hydrogen bonding and acid-base interactions
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The methoxy substituent contributes to electronic properties of the aromatic ring
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The hydroxyl and carboxylic acid groups enable hydrogen bonding and acid-base chemistry
These structural features collectively determine the compound's solubility, reactivity, and potential interactions with biological systems.
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